2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Overview
Description
“2-(1H-indol-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H12N2O2 . It is a derivative of 4-Quinolinecarboxylic (cinchoninic) acid . It has been studied for its potential biological activities .
Synthesis Analysis
The compound has been synthesized through the Pfitzinger quinoline approach . This method involves the reaction of isatin (an indole derivative) with isocyanides in the presence of a base to yield quinoline derivatives .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)quinoline-4-carboxylic acid” consists of an indole ring attached to a quinoline ring via a single bond . The carboxylic acid group is attached to the 4-position of the quinoline ring .
Scientific Research Applications
Antimicrobial Activity
2-(1H-indol-3-yl)quinoline-4-carboxylic acid: derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The structural and functional relationships of these derivatives contribute to their effectiveness in combating bacterial diseases that are increasingly resistant to antibiotics .
Antiproliferative Effects
Some derivatives of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid have demonstrated significant antiproliferative activities against various cancer cell lines. This suggests their potential use in cancer therapy, particularly in targeting rapidly dividing cells .
Molecular Docking Studies
The synthesized derivatives have been assessed through molecular docking to determine their ability to bind to long RSH (RelA/SpoT homolog) proteins. This is crucial for understanding their mechanism of action, especially in the context of mycobacterial and streptococcal (p)ppGpp synthetase structures .
Cytotoxic Activity
Certain compounds within this class have been studied for their cytotoxic activity. This research is important for the development of new therapeutic agents that can selectively kill cancer cells without harming healthy cells .
Biological Potential in Pharmacology
Indole derivatives, including 2-(1H-indol-3-yl)quinoline-4-carboxylic acid , possess a wide range of biological activities. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new pharmaceuticals .
Bioactive Compound Synthesis
The indole nucleus is a key component in many bioactive compounds. The addition of the indole nucleus to medicinal compounds enhances their pharmacological profile, making 2-(1H-indol-3-yl)quinoline-4-carboxylic acid a valuable compound for the synthesis of biologically active molecules .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAQOOBWVAYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626967 | |
Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89391-04-8 | |
Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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